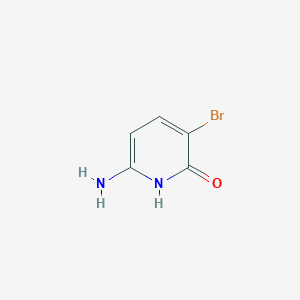

6-Amino-3-bromopyridin-2-ol

Description

6-Amino-3-bromopyridin-2-ol (CAS: 54923-31-8) is a halogenated pyridine derivative featuring an amino (-NH₂) group at position 6, a hydroxyl (-OH) group at position 2, and a bromine atom at position 2. Its molecular formula is C₆H₆BrN₂O (molecular weight: 217.03 g/mol), with structural descriptors including SMILES C1=C(C(=NC=C1Br)O)N and InChIKey NZEZVKXETZALTH-UHFFFAOYSA-N . This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in palladium-catalyzed cross-coupling reactions to introduce heteroaryl amines .

Properties

IUPAC Name |

6-amino-3-bromo-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-3-1-2-4(7)8-5(3)9/h1-2H,(H3,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKHBQLYABVXBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610279-06-6 | |

| Record name | 6-amino-3-bromopyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-bromopyridin-2-ol typically involves the bromination of 6-Aminopyridin-2-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 3rd position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl group at the 2nd position can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The amino group can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridin-2-ones or pyridin-2-aldehydes.

Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

Organic Synthesis

6-Amino-3-bromopyridin-2-ol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry. The compound can be utilized in:

- Synthesis of Heterocycles : It is often used to create fused heterocycles, which are essential in developing new pharmaceuticals and agrochemicals.

- Functionalization Reactions : The presence of amino and hydroxyl groups facilitates diverse functionalization reactions, enabling the introduction of various substituents at different positions on the pyridine ring.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential pharmacological properties. Key applications include:

-

Drug Development : This compound acts as a scaffold for designing new therapeutic agents. Its derivatives have shown promise as inhibitors for various biological targets, including enzymes and receptors involved in disease pathways.

Compound Derivative Target Activity This compound Reverse transcriptase Antiviral 6-Amino-4-chloropyridin-3-ol Mycobacterium tuberculosis glutamine synthetase Antitubercular - Pharmacophore Identification : The compound's structural features allow it to function as a pharmacophore in drug design, aiding in the identification of new drug candidates with enhanced efficacy and selectivity.

Biological Studies

This compound is also employed in biological research to explore enzyme interactions and biochemical pathways:

-

Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes, providing insights into metabolic pathways and potential therapeutic targets.

- For instance, studies involving the bioconversion of related pyridine derivatives have shown that specific modifications can enhance enzyme interactions, leading to increased product yields.

Case Studies and Research Findings

Several studies highlight the significance of this compound in various applications:

- Bioconversion Experiments : Research involving Burkholderia sp. MAK1 demonstrated effective bioconversion of pyridine derivatives into hydroxylated products, showcasing the potential of using microbial systems to synthesize valuable compounds from simpler precursors .

- Antioxidant Properties : A novel class of phenolic antioxidants derived from pyridinols has been found to exhibit superior antioxidant activities compared to traditional phenolic compounds, indicating potential applications in food preservation and health supplements .

- Pharmacological Studies : The exploration of this compound derivatives as potential anti-allergic agents has shown promising results, with several compounds demonstrating significant activity against allergy-related targets .

Mechanism of Action

The mechanism of action of 6-Amino-3-bromopyridin-2-ol involves its interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s biological effects. These interactions can affect various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Research Findings

Catalytic Performance: Palladium catalysts (e.g., Pd₂(dba)₃/BINAP) achieve >80% yield in amination reactions with this compound, whereas methyl-substituted analogues require harsher conditions (e.g., refluxing PhMe) .

Biological Activity: Amino-bromo pyridinols exhibit superior antimicrobial activity (MIC: 2–8 µg/mL) compared to non-amino derivatives (MIC: >32 µg/mL) .

Stability: The hydroxyl group in this compound increases susceptibility to oxidation, necessitating inert storage conditions, unlike methyl-protected variants .

Biological Activity

Overview

6-Amino-3-bromopyridin-2-ol is a pyridine derivative characterized by the presence of an amino group at the 6th position, a bromine atom at the 3rd position, and a hydroxyl group at the 2nd position. Its unique structure imparts significant biological activity, making it a compound of interest in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 173.01 g/mol

- Melting Point : 185-189 °C

- Boiling Point : 276.4 °C at 760 mmHg

The biological activity of this compound involves its interaction with various molecular targets, particularly enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites on enzymes, influencing their catalytic activity. The bromine atom can participate in halogen bonding, enhancing the compound's binding affinity to biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. For example, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Cytotoxicity Against Cancer Cells

This compound has been evaluated for its cytotoxic effects on tumor cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development as an anticancer agent.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various pyridine derivatives, including this compound. It demonstrated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested strains .

- Cytotoxicity Evaluation : In a study evaluating the cytotoxicity of several compounds on human cancer cell lines, this compound showed promising results with an IC value of approximately 25 µM against breast cancer cells .

Table of Biological Activities

Q & A

Q. How to design a kinetic study for degradation pathways of this compound?

- Methodological Answer : Use accelerated stability testing (40°C/75% RH) with periodic sampling. Monitor degradation via UPLC-QTOF to identify major products (e.g., de-brominated analogs). Arrhenius plots extrapolate shelf life under standard conditions. Isotope-labeling (N or H) traces degradation mechanisms at molecular resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.